molecular formula C19H16N4O4S B11081810 2-hydroxy-N'-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide

2-hydroxy-N'-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide

Cat. No.: B11081810
M. Wt: 396.4 g/mol
InChI Key: KRGNZUUGLXQFOX-KEBDBYFISA-N
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Description

2-hydroxy-N’-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide is a complex organic compound with a molecular formula of C19H16N4O4S . This compound is notable for its unique structure, which includes a benzohydrazide moiety linked to a pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-hydroxy-N’-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide typically involves multiple steps. One common method starts with the preparation of the hydrazide derivative, followed by the condensation reaction with the appropriate aldehyde or ketone . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other benzohydrazide derivatives and pyrimidine-based molecules. For example:

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[6-hydroxy-1-(4-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]benzamide

InChI

InChI=1S/C19H16N4O4S/c1-11-6-8-12(9-7-11)23-18(27)14(16(25)21-19(23)28)10-20-22-17(26)13-4-2-3-5-15(13)24/h2-10,24,27H,1H3,(H,22,26)(H,21,25,28)/b20-10+

InChI Key

KRGNZUUGLXQFOX-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=N/NC(=O)C3=CC=CC=C3O)O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=NNC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

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